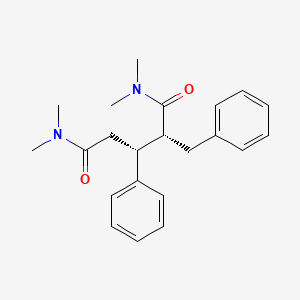
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide, also known as N-Benzyl-N-methyl-2-phenylpentane-2,3-diamine, is an organic compound with a molecular formula of C17H27N3. It is a colorless liquid that is insoluble in water but soluble in ethanol and other organic solvents. N-Benzyl-N-methyl-2-phenylpentane-2,3-diamine is a versatile reagent used in a variety of organic synthesis reactions. It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of peptides, peptidomimetics, and peptide analogs. In addition, it is used in the synthesis of heterocyclic compounds and organic dyes.
Mécanisme D'action
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine is a versatile reagent used in a variety of organic synthesis reactions. It is used as a nucleophile in the formation of carbon-carbon bonds, and as a catalyst for the formation of carbon-nitrogen bonds. It is also used in the formation of heterocyclic compounds and organic dyes.
Biochemical and Physiological Effects
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine is a synthetic compound and has not been studied for its biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine in lab experiments is that it is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively inexpensive and easy to obtain. The main limitation is that it is a synthetic compound and has not been studied for its biochemical or physiological effects.
Orientations Futures
The potential future directions for research on (2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, further research could be conducted to explore the potential use of (2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine as a catalyst for the formation of carbon-nitrogen bonds, and its potential use in the synthesis of heterocyclic compounds and organic dyes. Additionally, further research could be conducted to explore the potential use of (2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine as a reagent for the formation of peptides, peptidomimetics, and peptide analogs.
Méthodes De Synthèse
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine can be synthesized in a two-step process. In the first step, an aryl halide is reacted with a base such as sodium hydroxide to form an aryl anion. In the second step, the aryl anion is reacted with N-methyl-2-phenylpentane-2,3-diamine to form the desired product. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon.
Propriétés
IUPAC Name |
(2R,3R)-2-benzyl-N,N,N',N'-tetramethyl-3-phenylpentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-23(2)21(25)16-19(18-13-9-6-10-14-18)20(22(26)24(3)4)15-17-11-7-5-8-12-17/h5-14,19-20H,15-16H2,1-4H3/t19-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGNNGRTUCLXID-VQTJNVASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C[C@@H](C1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














